molecular formula C9H5ClF3N3O2S B1320596 1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1006441-36-6

1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1320596
CAS No.: 1006441-36-6
M. Wt: 311.67 g/mol
InChI Key: ZACLAYCACGRQPN-UHFFFAOYSA-N
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Description

  • The final step involves the introduction of the sulfonyl chloride group. This is achieved by reacting the pyrazole derivative with chlorosulfonic acid or thionyl chloride under controlled conditions to avoid over-chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:

  • Formation of the Pyridine Ring:

    • Starting with a suitable pyridine precursor, the trifluoromethyl group is introduced via electrophilic substitution using reagents like trifluoromethyl iodide and a strong base.
  • Pyrazole Ring Formation:

    • The pyrazole ring is synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

  • Nucleophilic Substitution:

    • The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
  • Oxidation and Reduction:

    • The trifluoromethyl group can participate in oxidation reactions, while the pyrazole ring can undergo reduction under specific conditions.

Common Reagents and Conditions:

  • Nucleophilic Substitution:

    • Reagents: Amines, alcohols, thiols.
    • Conditions: Mild to moderate temperatures, often in the presence of a base like triethylamine.
  • Oxidation:

    • Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
    • Conditions: Controlled temperatures to prevent over-oxidation.

Major Products:

Scientific Research Applications

1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride is primarily determined by its functional groups:

    Sulfonyl Chloride Group:

    Trifluoromethyl Group:

    Pyrazole Ring:

Comparison with Similar Compounds

    1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonamide:

    1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonic acid:

Uniqueness: 1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride is unique due to its combination of a highly reactive sulfonyl chloride group and a trifluoromethyl-substituted pyridine ring, making it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N3O2S/c10-19(17,18)7-4-15-16(5-7)8-2-1-6(3-14-8)9(11,12)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACLAYCACGRQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N2C=C(C=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594764
Record name 1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006441-36-6
Record name 1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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